1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea

High-Throughput Screening GPCR Pharmacology sEH Inhibition

A synthetic adamantyl-hydrazinecarboxamide hybrid (MW 299.4) offering a unique hydrogen-bond topology distinct from standard 1,3-dialkyl ureas. Its steric contour and nucleophilic amino-urea handle enable rapid diversification. Ideal as a matched negative control for sEH studies and a core scaffold for anti-tubercular (MmpL3) and anti-inflammatory (ADAM17) programs. Ensure your next assay's SAR is conclusive—procure this high-purity compound today.

Molecular Formula C18H25N3O
Molecular Weight 299.418
CAS No. 324016-87-7
Cat. No. B2939757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea
CAS324016-87-7
Molecular FormulaC18H25N3O
Molecular Weight299.418
Structural Identifiers
SMILESCC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NN
InChIInChI=1S/C18H25N3O/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)20-16(22)21-19/h2-5,13-14H,6-11,19H2,1H3,(H2,20,21,22)
InChIKeyLNBAWWJKTKKANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea (CAS 324016-87-7) – Key Structural and Pharmacological Baselines for Informed Procurement


1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea (CAS 324016-87-7) is a synthetic, low-molecular-weight (299.4 g/mol) adamantyl-hydrazinecarboxamide hybrid . Its architecture combines a rigid, lipophilic adamantane cage substituted at the bridgehead with a 4-methylphenyl group, linked to a terminal hydrazinecarboxamide (amino-urea) moiety . This compound belongs to a broader class of adamantyl ureas that have been profiled as soluble epoxide hydrolase (sEH) inhibitors, anti-tubercular agents targeting MmpL3, and modulators of G-protein coupled receptors [1]. However, primary quantitative pharmacology for this specific CAS entity remains sparse in the peer-reviewed literature; much of the known bioactivity data originates from high-throughput screening panels rather than dedicated lead-optimization campaigns .

Why 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea Cannot Be Replaced by Generic Adamantyl Ureas or Simple Phenylureas


The substitution pattern of 1-amino-3-[3-(4-methylphenyl)-1-adamantyl]urea – a bridgehead 4-methylphenyl on the adamantane coupled with an amino-terminal urea – creates a unique hydrogen-bond donor/acceptor topology and steric contour that is absent in close analogs . Removing the 4-methyl group (as in 1-adamantyl-3-phenylurea) or inserting a methylene spacer between the adamantane and the aryl ring (as in 1-(1-adamantyl)-3-[(4-methylphenyl)methyl]urea, CAS 495376-13-1) shifts the spatial orientation of the aromatic pharmacophore by >1.0 Å in docking models, which can profoundly alter target engagement as observed for related MmpL3 and sEH inhibitors [1][2]. Furthermore, the hydrazinecarboxamide terminus distinguishes this compound from simple urea derivatives, introducing an additional nucleophilic nitrogen that can participate in covalent or pseudo-covalent interactions not accessible to N,N′-disubstituted ureas .

Quantitative Differentiation Evidence for 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea Against Closest Analogs


Differential HTS Activity Profile Across Multiple Target Classes vs. Prototypical Adamantyl Ureas

In a suite of high-throughput screening assays catalogued by the NIH Molecular Libraries Program, 1-amino-3-[3-(4-methylphenyl)-1-adamantyl]urea was tested against at least five distinct human targets – regulator of G-protein signaling 4 (RGS4), mu-opioid receptor (MOR-1), ADAM17, muscarinic M1 receptor, and the unfolded protein response pathway – and returned valid primary activity readouts in multiple orthogonal assay formats (fluorescence, luminescence, QFRET) . By contrast, the simpler analog 1-adamantylurea shows negligible activity in GPCR panels and has not been reported to engage RGS4 or ADAM17 at concentrations up to 10 µM [1]. This broader polypharmacology fingerprint suggests that the 4-methylphenyl substitution and amino-urea terminus confer target-engagement capabilities beyond those of the parent scaffold, a property that is relevant for phenotypic screening programs seeking multi-target starting points.

High-Throughput Screening GPCR Pharmacology sEH Inhibition

Molecular Topological Polar Surface Area (TPSA) Modulation vs. 1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea

The hydrazinecarboxamide (amino-urea) terminus elevates the topological polar surface area (TPSA) of 1-amino-3-[3-(4-methylphenyl)-1-adamantyl]urea to approximately 67.2 Ų, compared with ~41.1 Ų for the methylene-spaced analog 1-(1-adamantyl)-3-[(4-methylphenyl)methyl]urea (CAS 495376-13-1), which terminates in a standard urea group and has no additional hydrogen-bond donor [1]. In general CNS drug-likeness guidelines (Veber rules), a TPSA shift from 41 to 67 Ų moves a compound from the optimal passive CNS penetration zone (TPSA <60–70 Ų in rodents) into a borderline range, potentially reducing non-specific brain exposure while retaining membrane permeability sufficient for intracellular targets . This provides a tunable pharmacokinetic handle that the methylene-bridge analog cannot offer without further synthetic modification.

Physicochemical Property Optimization CNS Drug Likeness Permeability Prediction

Structural Preclusion of sEH Picomolar Potency Observed with 1,3-Diaryl Ureas, Positioning the Compound for Alternative Target Space

The most potent adamantyl urea sEH inhibitors in the picomolar range (Ki 0.04–9.2 nM) universally require a 1,3-disubstituted urea pharmacophore where the adamantane occupies one urea nitrogen and an electron-deficient aryl or heteroaryl group occupies the other [1][2]. The target compound, by replacing the second urea substituent with a free amino group (hydrazinecarboxamide), structurally eliminates the canonical sEH pharmacophore, which predicts substantially lower sEH affinity (>100-fold reduction based on SAR from Burmistrov et al., 2015 [1]). While this sacrifices sEH potency as a therapeutic endpoint, it simultaneously removes sEH-related off-target liability for programs where sEH inhibition constitutes a confounding biological signal—an advantage over in-class compounds such as 1-(1-adamantyl)-3-phenylurea that retain nanomolar sEH activity [2].

Soluble Epoxide Hydrolase Target Selectivity Pharmacophore Design

Evidence-Backed Application Scenarios for 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea Procurement


Multi-Target Phenotypic Screening in Anti-Tubercular Drug Discovery

The compound's adamantyl-phenyl scaffold shares structural features with MmpL3 inhibitors such as AU1235, while its HTS activity across RGS4, ADAM17, and GPCR targets suggests polypharmacology that is valuable in mycobacterial phenotypic assays [1]. Procurement for whole-cell M. tuberculosis screening panels can exploit this broad engagement potential without the confounding sEH picomolar activity that complicates hit deconvolution for standard adamantyl ureas [1].

Chemical Probe Development for RGS4-Mediated GPCR Signaling Studies

The compound registered primary activity in a JHICC_RGS_Act_HTS assay targeting the regulator of G-protein signaling 4 isoform 2 . RGS4 is implicated in Parkinson's disease and cardiac hypertrophy; this compound provides a synthetically tractable starting point with a TPSA (67.2 Ų) that favors peripheral over CNS distribution, useful for cardiovascular ex vivo tissue studies [2].

Negative Control for sEH-Dependent Anti-Inflammatory Pathway Dissection

Because the hydrazinecarboxamide terminus structurally precludes high-affinity sEH binding (predicted Ki >100 nM vs. 2.8 nM for 1-adamantyl-3-phenylurea), this compound serves as a matched negative control in experiments designed to isolate sEH-dependent anti-inflammatory effects from off-target contributions of rigid adamantyl ureas [1]. Its similar lipophilicity (LogP ~2.6) to active sEH inhibitors ensures comparable membrane partitioning behavior, minimizing pharmacokinetic confounders [2].

Starting Scaffold for Parallel SAR Exploration of ADAM17 Metalloprotease Inhibition

Primary activity in a QFRET-based ADAM17 inhibition assay (Scripps Research Institute Molecular Screening Center) positions the compound as a viable core for medicinal chemistry optimization toward ADAM17-mediated inflammatory and oncogenic pathways . The amino-urea group offers a synthetic handle for rapid diversification (e.g., acylations, sulfonylations) not available on simple 1,3-dialkyl ureas .

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